

# Application Note: Characterization of TPD Thin Films by Cyclic Voltammetry

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## Compound of Interest

Compound Name: *N,N'*-Bis(3-methylphenyl)-*N,N'*-bis(phenyl)benzidine

CAS No.: 65181-78-4

Cat. No.: B1266666

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## Introduction

*N,N'*-Bis(3-methylphenyl)-*N,N'*-diphenylbenzidine (TPD) is a widely used organic semiconductor material, particularly valued for its hole-transporting properties in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The electrochemical characteristics of TPD films, specifically their redox behavior, are critical parameters that dictate device performance. Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique used to investigate the electrochemical properties of materials.[2] By measuring the current response of a TPD film to a linearly cycled potential sweep, researchers can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3] These energy levels are crucial for understanding charge injection and transport processes at the interfaces of multilayered organic devices.

This application note provides a detailed protocol for the characterization of TPD thin films using cyclic voltammetry, including film preparation by spin coating and thermal evaporation, experimental setup, and data analysis.

## Principle of Cyclic Voltammetry

Cyclic voltammetry involves applying a triangular potential waveform to a working electrode coated with the material of interest (in this case, a TPD thin film) and measuring the resulting current. The voltammogram, a plot of current versus applied potential, provides information about the oxidation and reduction processes occurring at the electrode surface.

The key parameters obtained from a cyclic voltammogram are the anodic and cathodic peak potentials ( $E_{pa}$  and  $E_{pc}$ ) and the corresponding peak currents ( $i_{pa}$  and  $i_{pc}$ ). The onset potentials of oxidation and reduction are particularly important as they are used to estimate the HOMO and LUMO energy levels of the material, respectively.[2] For a reversible one-electron process, the formal potential ( $E^{\circ}$ ) is centered between the peak potentials.[4]

## Experimental Protocols

### Materials and Equipment

- Substrates: Indium Tin Oxide (ITO) coated glass slides
- TPD Source Material: N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (powder, 99% purity or higher)[5][6]
- Solvents: High-purity toluene, chloroform, or other suitable organic solvents for spin coating
- Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF<sub>6</sub>) in anhydrous acetonitrile (CH<sub>3</sub>CN)
- Reference Electrode: Non-aqueous Ag/Ag<sup>+</sup> reference electrode[7]
- Counter Electrode: Platinum wire or foil
- Equipment:
  - Spin coater[8][9]

- Thermal evaporator[7][10]
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Glove box with an inert atmosphere (e.g., nitrogen or argon)

## TPD Thin Film Preparation

- Substrate Cleaning:
  - Sequentially sonicate the ITO substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
  - Dry the substrates with a stream of high-purity nitrogen.
  - Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the wettability of the surface.
- TPD Solution Preparation:
  - Prepare a solution of TPD in a suitable solvent (e.g., toluene or chloroform) at a concentration typically ranging from 5 to 20 mg/mL.
  - Stir the solution at room temperature until the TPD is completely dissolved.
- Spin Coating Process:
  - Place the cleaned ITO substrate on the spin coater chuck.
  - Dispense a small amount of the TPD solution onto the center of the substrate.
  - Spin the substrate at a speed ranging from 1000 to 4000 rpm for 30-60 seconds. The final film thickness is inversely proportional to the square root of the spin speed.[8]
  - Anneal the prepared films on a hotplate at 80-100°C for 10-15 minutes to remove any residual solvent.

- Substrate Cleaning: Follow the same cleaning procedure as described in the spin coating method.
- Thermal Evaporation Process:
  - Place the cleaned ITO substrates in the substrate holder of the thermal evaporation chamber.
  - Place a suitable amount of TPD powder in a quartz or molybdenum boat.
  - Evacuate the chamber to a base pressure of  $10^{-6}$  to  $10^{-7}$  mbar.[7]
  - Heat the boat resistively until the TPD material starts to evaporate.
  - Deposit the TPD onto the substrates at a controlled rate, typically 0.1-1 Å/s, monitored by a quartz crystal microbalance.
  - The desired film thickness is typically in the range of 50-100 nm.
  - Allow the chamber to cool down before venting with an inert gas.

## Cyclic Voltammetry Measurement

- Electrochemical Cell Assembly:
  - Place the TPD-coated ITO substrate as the working electrode in the three-electrode cell.
  - Insert the non-aqueous Ag/Ag<sup>+</sup> reference electrode and the platinum counter electrode into the cell.
  - Fill the cell with the 0.1 M TBAPF<sub>6</sub> in anhydrous acetonitrile electrolyte solution, ensuring that all three electrodes are immersed.
  - Perform all assembly and measurements inside a glove box under an inert atmosphere to exclude oxygen and moisture.
- Data Acquisition:
  - Connect the electrodes to the potentiostat.

- Set the potential window to scan from an initial potential where no redox reaction occurs (e.g., 0 V) towards a positive potential to observe the oxidation of TPD, and then reverse the scan. A typical scan range is from 0 V to 1.5 V and back.
- Set the scan rate, typically between 20 and 100 mV/s.
- Record the cyclic voltammogram for several cycles until a stable trace is obtained.

## Data Presentation and Analysis

The collected cyclic voltammetry data for the TPD film should be plotted as current (I) versus potential (E). The onset oxidation potential ( $E_{ox}^{onset}$ ) is determined from the intersection of the tangent to the rapidly increasing oxidation current and the baseline current. The peak oxidation potential ( $E_{ox}^{peak}$ ) is the potential at which the oxidation current is maximum.

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using the following empirical equations, where the potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc<sup>+</sup>) redox couple:

- $E_{HOMO} \text{ (eV)} = - [E_{ox}^{onset} \text{ (vs Fc/Fc}^+) + 5.1]$ <sup>[3]</sup>
- $E_{LUMO} \text{ (eV)} = - [E_{red}^{onset} \text{ (vs Fc/Fc}^+) + 5.1]$ <sup>[3]</sup>

If a non-aqueous Ag/Ag<sup>+</sup> reference electrode is used, it is recommended to calibrate it against the Fc/Fc<sup>+</sup> redox couple by measuring the cyclic voltammogram of a ferrocene solution under the same experimental conditions.

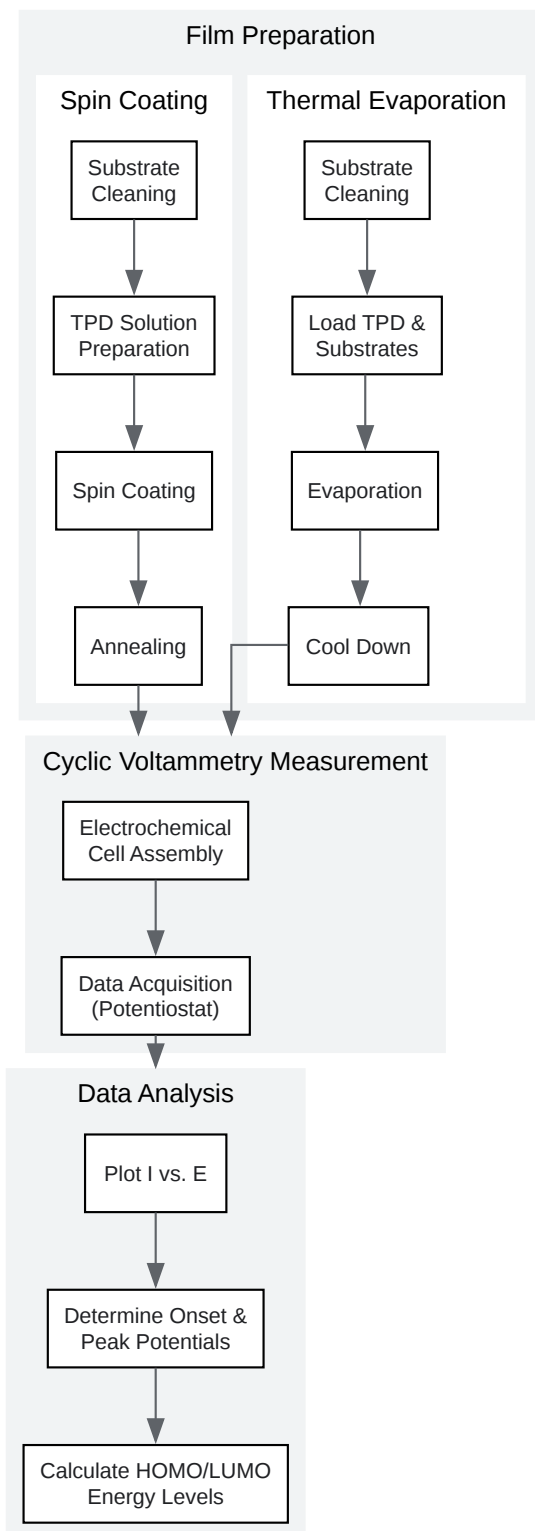
Table 1: Quantitative Electrochemical Data for TPD Films

Parameter	Value	Reference
First Oxidation Peak Potential ( $E_{ox1}^{peak}$ vs Fc/Fc <sup>+</sup> )	+0.45 V	[3]
Reduction Peak Potential ( $E_{red}^{peak}$ vs Fc/Fc <sup>+</sup> )	-1.84 V	[3]
Calculated Energy Levels		
HOMO	-5.55 eV	[3]
LUMO	-3.26 eV	[3]
Electrochemical Band Gap ( $E_g$ )	2.29 eV	[3]

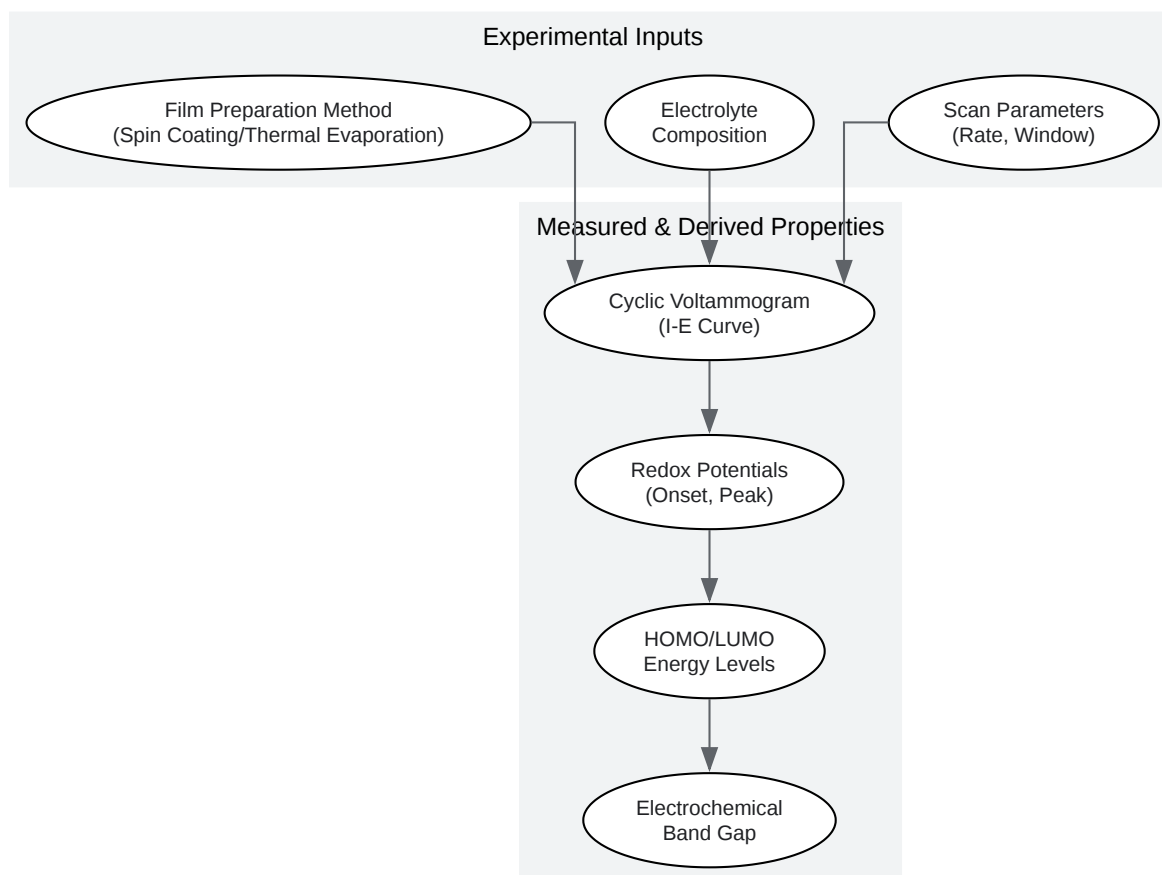
Note: The values presented are based on published literature and may vary depending on the specific experimental conditions such as film morphology, electrolyte, and scan rate.

## Visualization of Experimental Workflow

Experimental Workflow for CV Characterization of TPD Films



## Logical Relationships in TPD Characterization



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